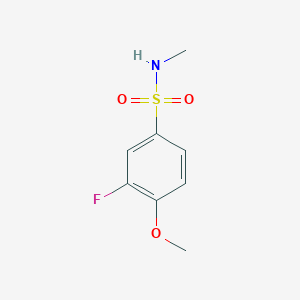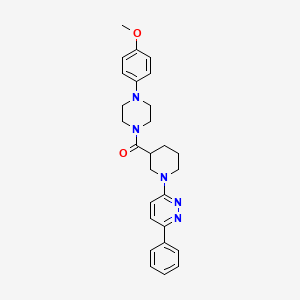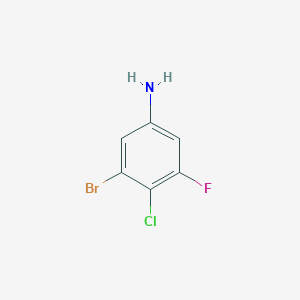
3-Bromo-4-chloro-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-fluoroaniline is a chemical compound with the CAS Number: 35754-27-9. It has a molecular weight of 224.46 . It is a solid substance stored at 4°C and protected from light .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H4BrClFN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 . This indicates that the bromine, chlorine, and fluorine atoms are attached to the benzene ring at positions 3, 4, and 5 respectively, with an amine group (-NH2) at position 1.Physical And Chemical Properties Analysis
This compound has a boiling point of 294.8±35.0°C at 760 mmHg .Applications De Recherche Scientifique
Photolysis in Methanol
A study by Othmen, Boule, and Richard (1999) explored the photolysis of halogenated anilines, including 3-Bromo-4-chloro-5-fluoroaniline, in methanol. The research found that photolysis leads to the formation of various compounds, with the reaction's outcome influenced by the nature of the halogen. This process involves photosubstitution and photoreduction, with oxygen presence affecting the reactions. The study provides insights into the photochemical behavior of halogenated anilines, essential for understanding their environmental fate and potential applications in photochemical synthesis (Othmen, Boule, & Richard, 1999).
Structural Investigations of Halogenated Compounds
Knapp, Lork, Gupta, and Mews (2005) conducted structural investigations on 4-halo-1,2,3,5-dithiadiazolyl radicals, including those derived from halogenated anilines. The study highlights the impact of halogens on the structural characteristics of these compounds, with a focus on the shortest intradimer S···S contacts observed. Such structural insights are critical for the development of new materials and for understanding the reactivity of these compounds in various chemical reactions (Knapp et al., 2005).
Halogenometalates and N-containing Organic Cations
Research by Bentrup, Feist, and Kemnitz (1999) reviewed the structural chemistry and thermal behavior of halogenometalates formed with organic cations, including those related to this compound. The study emphasizes the diverse structural possibilities and thermal decomposition pathways of these complexes, shedding light on their potential applications in materials science and catalysis (Bentrup, Feist, & Kemnitz, 1999).
Chemoselective Amination
Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of halogenated pyridines, which can be related to the reactivity of this compound. Their work illustrates the selective substitution reactions that are possible with these compounds, highlighting their utility in synthetic chemistry for creating complex molecules with precise functional group placement (Stroup et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromo-4-chloro-5-fluoroaniline is a type of aniline compound . Anilines are a class of compounds that are used as intermediates in the synthesis of a wide range of pharmaceuticals . .
Mode of Action
Anilines typically act as building blocks in chemical reactions, undergoing various transformations to form complex molecules . The bromo, chloro, and fluoro substituents on the aniline ring can influence the reactivity of the molecule and its interaction with other compounds .
Biochemical Pathways
Anilines are known to participate in numerous chemical reactions, including nucleophilic substitution and palladium-catalyzed amination . These reactions can lead to the formation of various complex molecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of aniline compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
It is known to be used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its action results in the formation of these complex molecules.
Propriétés
IUPAC Name |
3-bromo-4-chloro-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKPUVCHXFMSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2860581.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)
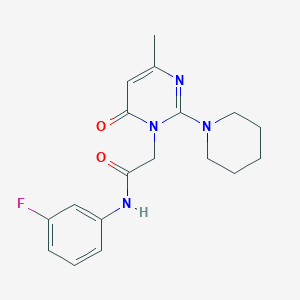
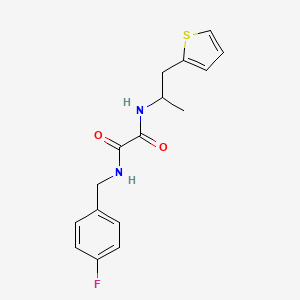
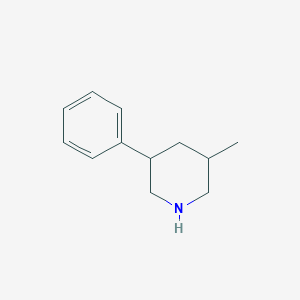
![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)
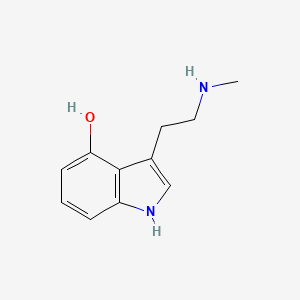
[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)

